![molecular formula C5H7FO B15156011 3-Fluorobicyclo[1.1.1]pentan-1-ol](/img/structure/B15156011.png)
3-Fluorobicyclo[1.1.1]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorobicyclo[111]pentan-1-ol is a fluorinated organic compound characterized by a bicyclic structure with a fluorine atom attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobicyclo[1.1.1]pentan-1-ol typically involves radical fluorination techniques. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using reagents such as silver nitrate and SELECTFLUOR® under an argon atmosphere . The reaction conditions often require anhydrous environments and the use of specific solvents like tert-butanol and deionized water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of radical fluorination techniques suggests potential for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters could facilitate industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorobicyclo[1.1.1]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the fluorinated compound into different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield fluorinated ketones, while substitution reactions can produce a variety of functionalized bicyclic compounds.
Applications De Recherche Scientifique
3-Fluorobicyclo[1.1.1]pentan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which 3-Fluorobicyclo[1.1.1]pentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity, affecting various biochemical pathways . The bicyclic structure also contributes to the compound’s rigidity and stability, enhancing its performance in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorobicyclo[1.1.1]pentan-1-amine: Another fluorinated bicyclic compound with similar structural features but different functional groups.
Bicyclo[1.1.1]pentane derivatives: Various derivatives of bicyclo[1.1.1]pentane with different substituents, such as halogens or hydroxyl groups.
Uniqueness
3-Fluorobicyclo[1.1.1]pentan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the bicyclic framework. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C5H7FO |
|---|---|
Poids moléculaire |
102.11 g/mol |
Nom IUPAC |
3-fluorobicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C5H7FO/c6-4-1-5(7,2-4)3-4/h7H,1-3H2 |
Clé InChI |
IFHBWPQZDXMXPB-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


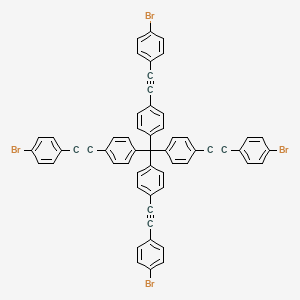
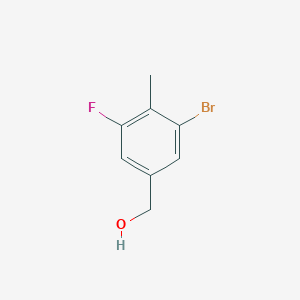


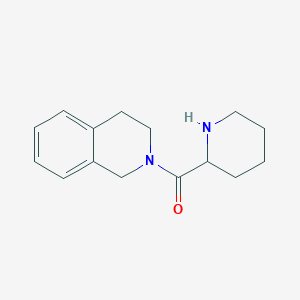
![2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155958.png)
![lithium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B15155973.png)
![5-({4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155981.png)
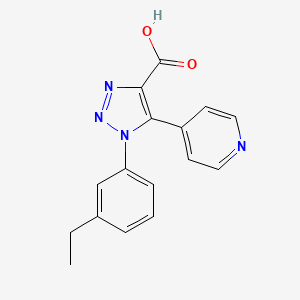
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B15155995.png)
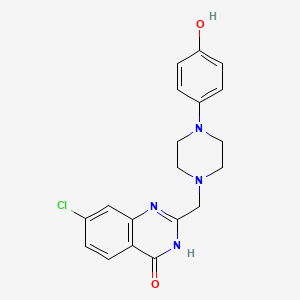
![N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15156005.png)
![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15156007.png)
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B15156009.png)
